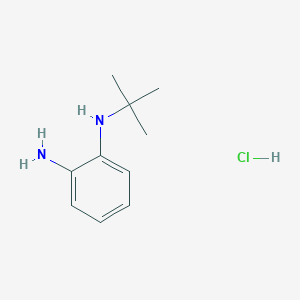

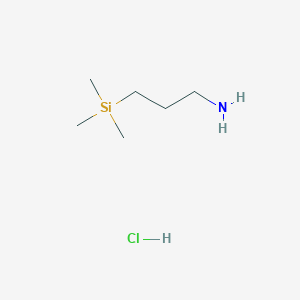

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

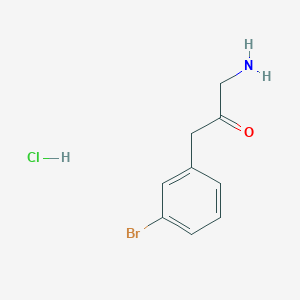

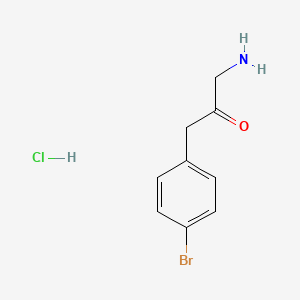

The compound “3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a complex organic molecule. It contains a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a propyl chain with a terminal amine group that is substituted with two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the halogens (bromine and chlorine) on the phenyl ring and the dimethylamine group at the end of the propyl chain would significantly influence its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogens and the amine group. The halogens might undergo nucleophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the halogens and amine) would affect properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique

- Field : Green Chemistry .

- Application : The compound is used in the manufacture of furan platform chemicals (FPCs), which are directly available from biomass .

- Method : Detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. are involved in the reaction .

- Results : Presently, the yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

- Field : Applied Sciences .

- Application : The compound is used in the experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde .

- Method : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .

- Results : The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .

- Field : Pharmaceutical Chemistry .

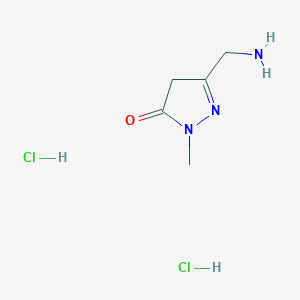

- Application : A compound with a similar structure, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited broad-spectrum antifungal activities .

- Method : The compound was tested against various fungi .

- Results : The compound exhibited EC50 values of 1.59, 0.46, 0.27, and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani, and B. cinerea, respectively .

Furan Platform Chemicals

Infrared Spectral Data of Di-halogenated Benzaldehydes

Fungicidal Activity

- Field : Green Chemistry .

- Application : The compound is used in the manufacture of furan platform chemicals (FPCs), which are directly available from biomass .

- Method : Detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. are involved in the reaction .

- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

- Field : Pharmaceutical Chemistry .

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound with a similar structure, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The compound is synthesized through a practical process and then used in the synthesis of SGLT2 inhibitors .

- Results : The compound has shown promise in the treatment of diabetes .

- Field : Chemical Industry .

- Application : (4-Bromo-2-chlorophenoxy)acetyl chloride, a compound with a similar structure, is used in various chemical syntheses .

- Method : The compound is synthesized and then used as a reagent in various chemical reactions .

- Results : The compound has been used successfully in various chemical syntheses .

Manufacture of Furan Platform Chemicals

Synthesis of SGLT2 Inhibitors

Chemical Synthesis

- Field : Material Science .

- Application : A compound with a similar structure, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, is used in the synthesis and characterization of photoactive materials .

- Method : The compound is synthesized and then used in the creation of photoactive materials .

- Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

- Field : Organic Chemistry .

- Application : A compound with a similar structure, 4-bromo-2-chloro-6-iodoaniline, is used in a six-step synthesis reaction in an organic chemistry lab .

- Method : The compound is synthesized and then used in various reactions .

- Results : The compound is successfully synthesized and used in various reactions .

- Field : Pharmaceutical Chemistry .

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound with a similar structure, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The compound is synthesized through a practical process and then used in the synthesis of SGLT2 inhibitors .

- Results : The compound has shown promise in the treatment of diabetes .

Photoactive Materials

Organic Chemistry Lab

Synthesis of SGLT2 Inhibitors

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVDCADTPBQQLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)

![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)

![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)